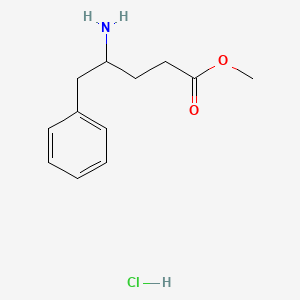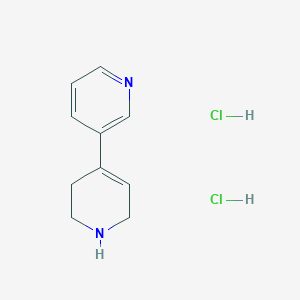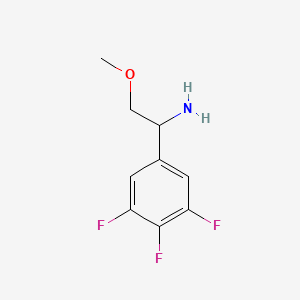![molecular formula C10H9ClF2N2O B1430094 [[5-(2,4-二氟苯基)异恶唑-3-基]甲基]胺盐酸盐 CAS No. 1351582-61-0](/img/structure/B1430094.png)
[[5-(2,4-二氟苯基)异恶唑-3-基]甲基]胺盐酸盐
描述
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is a useful research compound. Its molecular formula is C10H9ClF2N2O and its molecular weight is 246.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
水相合成和抗菌活性
Banpurkar、Wazalwar 和 Perdih (2018) 探索了异恶唑衍生物(如 3-甲基-4H-异恶唑-5-酮)的合成及其在抗菌活性中的应用。他们使用简单的搅拌方法合成了这些化合物,并评估了它们的抗菌和抗真菌活性,发现对金黄色葡萄球菌和白色念珠菌具有显着的活性 (Banpurkar、Wazalwar 和 Perdih,2018)。
新型衍生物的合成和生物活性
Rajanarendar、Karunakar 和 Ramu (2006) 合成了一系列异恶唑衍生物并评估了它们的生物活性。他们开发了 5-甲基-2-[2-甲基/苯基亚氨基-3-(3-甲基-5-苯乙烯基-异恶唑-4-基)-2,3-二氢-噻唑-4-羰基]-2,4-二氢吡唑-3-酮等化合物,发现它们具有抗菌特性 (Rajanarendar、Karunakar 和 Ramu,2006)。
除草剂应用
Hwang 等人 (2005) 研究了异恶唑的衍生物 5-(2,6-二氟苄氧基甲基)-5-甲基-3-(3-甲基噻吩-2-基)-1,2-异恶唑啉的除草剂活性。他们观察到该化合物对水稻具有良好的选择性,对一年生杂草具有有效的除草剂活性,表明其在农业中的潜在应用 (Hwang 等人,2005)。
合成和抗癌特性
Chandrappa 等人 (2010) 合成了含有异恶唑部分的新型硫代噻唑烷-4-酮衍生物,并评估了它们的抗癌活性。他们发现这些化合物在小鼠模型中抑制肿瘤生长和血管生成,表明它们在抗癌治疗中的潜在用途 (Chandrappa 等人,2010)。
生态友好型合成方法
Jia 等人 (2021) 开发了一种在水中从 β-乙硫基-β-吲哚基-α、β-不饱和酮中合成 3-(异恶唑-5)-基)吲哚的生态友好型区域选择性合成方法。该方法展示了在异恶唑衍生物合成中采用环保方法的潜力 (Jia 等人,2021)。
荧光标记应用
Crovetto 等人 (2008) 合成了一种用于标记胺残基的荧光氧杂蒽衍生物。该衍生物可用于标记 RNA,展示了异恶唑衍生物在生物化学和分子生物学中的潜在应用 (Crovetto 等人,2008)。
作用机制
Target of action
Isoxazole compounds are known to have a wide range of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of isoxazole compounds can also vary widely. For example, some isoxazole compounds may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical pathways
Isoxazole compounds can affect a variety of biochemical pathways. For example, some isoxazole compounds have been found to inhibit the synthesis of certain proteins, while others may interfere with cellular signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole compounds can vary widely depending on their structure and functional groups. These properties can significantly impact the bioavailability of these compounds .
Result of action
The molecular and cellular effects of isoxazole compounds can include changes in cellular signaling, inhibition of protein synthesis, and induction of cell death, among others .
Action environment
The action, efficacy, and stability of isoxazole compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
生化分析
Biochemical Properties
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways . Additionally, it can bind to specific protein receptors, modulating their activity and influencing cellular responses. The interactions between [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride and these biomolecules are primarily driven by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can alter gene expression by modulating transcription factors and epigenetic markers. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride involves several key steps. Initially, the compound binds to its target biomolecules, such as enzymes or receptors, through specific interactions. This binding can result in the inhibition or activation of the target, depending on the nature of the interaction . For example, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, the compound can influence gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen.
Metabolic Pathways
[[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body and can influence its overall bioavailability and efficacy. Additionally, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can affect metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cell, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, ultimately determining its therapeutic efficacy.
Subcellular Localization
The subcellular localization of [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, [[5-(2,4-Difluorophenyl)isoxazol-3-YL]methyl]amine hydrochloride can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Similarly, the compound can be localized to the mitochondria, affecting mitochondrial function and cellular energy metabolism.
属性
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O.ClH/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10;/h1-4H,5,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYPQNSQFHYLGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(Propan-2-yl)phenyl]piperidine hydrochloride](/img/structure/B1430011.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/structure/B1430016.png)

![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)




![4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidin-4-ol hydrochloride](/img/structure/B1430026.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1430027.png)
![(2S)-2-{[(4-methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1430029.png)
![3-methoxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B1430031.png)

